OTS514

Overview

Description

OTS514 is a highly potent inhibitor of the enzyme lymphokine-activated killer T cell-originated protein kinase (TOPK). This compound is known for its significant anti-cancer properties, particularly in inhibiting the growth of TOPK-positive cancer cells. This compound has shown promising results in preclinical studies, making it a potential candidate for cancer therapy .

Preparation Methods

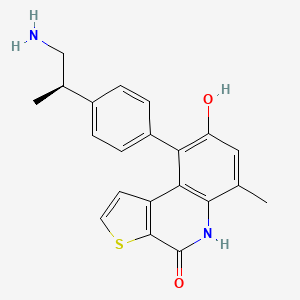

The synthesis of OTS514 involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-c]quinolin-4(5H)-one derivative. The synthetic route typically includes the formation of the thienoquinoline core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of strong bases, high temperatures, and specific solvents to achieve the desired product with high purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

OTS514 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity and selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of OTS514 span several domains within scientific research:

- Cancer Biology : this compound is utilized to study the role of TOPK in cancer cell proliferation and apoptosis. It has shown efficacy in reducing the viability of cancer cells across multiple types.

- Therapeutic Development : The compound is being explored as a potential therapeutic agent for various cancers, with ongoing studies assessing its effectiveness and safety.

- Molecular Imaging : Fluorescently labeled versions of this compound are being developed for tumor imaging, enhancing intraoperative visualization of tumors.

Oral Squamous Cell Carcinoma

A study demonstrated that this compound significantly suppressed the proliferation of oral squamous carcinoma cells by downregulating E2F target genes. The compound also induced apoptosis, highlighting its potential in developing targeted therapies for oral cancers .

Multiple Myeloma

Research indicated that this compound exhibited potent anti-myeloma effects, inducing cell cycle arrest and apoptosis at nanomolar concentrations. In mouse models, this compound reduced tumor size significantly, confirming its therapeutic potential against multiple myeloma .

Psoriasis Treatment

Recent studies have shown that topical application of this compound can suppress psoriatic lesions by targeting elevated TOPK levels in keratinocytes. This application opens avenues for treating inflammatory skin conditions .

Data Tables

Mechanism of Action

OTS514 exerts its effects by specifically inhibiting the activity of TOPK, a kinase involved in cell cycle regulation and apoptosis. By binding to the active site of TOPK, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in TOPK-positive cancer cells. The molecular targets and pathways involved include the FOXM1 transcription factor, AKT signaling, and other pro-survival factors .

Comparison with Similar Compounds

OTS514 is unique in its high potency and selectivity for TOPK inhibition. Similar compounds include:

OTS964: Another potent TOPK inhibitor with similar anti-cancer properties.

HI-TOPK-032: A first-generation TOPK inhibitor with lower potency compared to this compound.

These compounds share the common feature of targeting TOPK but differ in their potency, selectivity, and pharmacokinetic properties. This compound stands out due to its high potency and effectiveness in preclinical cancer models .

Biological Activity

OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), which has garnered attention for its significant biological activity against various cancer types, particularly in hematological malignancies like multiple myeloma (MM) and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cell proliferation and apoptosis, and relevant case studies.

TOPK is a serine/threonine kinase involved in cell proliferation, survival, and tumor progression. This compound functions by inhibiting TOPK activity, leading to several downstream effects:

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, preventing progression to the S phase. This was evidenced by studies showing an enriched population of cells with sub-G1 DNA content indicative of apoptosis following treatment with this compound .

- Induction of Apoptosis : The compound significantly increases apoptotic markers such as caspase-3/7 activity and PARP cleavage. In multiple myeloma cells, this compound treatment resulted in a marked increase in apoptosis rates compared to untreated controls .

- Gene Expression Modulation : Treatment with this compound alters the expression of genes related to cell cycle regulation and apoptosis. Specifically, it suppresses E2F target genes associated with cell proliferation .

Effects on Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating its efficacy in reducing cell viability and promoting apoptosis:

Case Studies

Several studies have demonstrated the clinical relevance of this compound:

- Multiple Myeloma : A study evaluated the effects of this compound on human myeloma cell lines (HMCL). Results showed that this compound effectively induced apoptosis in CD138+ plasma cells while sparing normal hematopoietic cells. The combination of this compound with lenalidomide exhibited synergistic effects, enhancing overall cytotoxicity against myeloma cells .

- Oral Squamous Cell Carcinoma (OSCC) : In vitro experiments with OSCC cell lines revealed that this compound significantly decreased cell survival in a dose-dependent manner. Additionally, it increased the number of apoptotic cells and activated caspases involved in the apoptotic pathway. In vivo studies using immunodeficient mice demonstrated that this compound could suppress tumor growth derived from OSCC cells .

- Hematological Malignancies : Research on leukemia models indicated that this compound inhibited proliferation in hematopoietic cell lines expressing BCR/ABL mutations. The compound was shown to reduce colony formation in CD34-positive cells derived from patients with chronic myeloid leukemia (CML) and lymphoma .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of OTS514 in targeting myeloma cells?

this compound inhibits T-LAK cell-originated protein kinase (TOPK), a mitotic kinase overexpressed in myeloma cells. This inhibition induces cell cycle arrest (G2/M phase) and apoptosis by elevating FOXO3 and its transcriptional targets CDKN1A (p21) and CDKN1B (p27), while disrupting AKT, p38 MAPK, and NF-κB signaling pathways .

Q. Which experimental models are most suitable for validating this compound efficacy in preclinical studies?

Human myeloma cell lines (HMCLs) and patient-derived peripheral blood mononuclear cells (PBMCs) are primary in vitro models. For in vivo validation, aggressive mouse xenograft models using oral administration (e.g., 100 mg/kg OTS964, a related compound) show significant tumor reduction (48–81%) and tolerability .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

Standardize protocols for:

- Dose-response curves : Use nanomolar concentrations (e.g., 10–100 nM) to capture IC50 values.

- Apoptosis markers : Quantify Annexin V/propidium iodide staining via flow cytometry.

- Cell cycle analysis : Synchronize cells before treatment to minimize variability .

Advanced Research Questions

Q. How do data contradictions arise when assessing this compound’s selectivity for CD138+ myeloma cells versus CD138- compartments?

Contradictions may stem from:

- Heterogeneity in patient samples : Variability in CD138+ population purity across bone marrow aspirates.

- Assay sensitivity : Flow cytometry thresholds for CD138 staining must be rigorously validated. Mitigate these by replicating experiments across multiple patient-derived samples and using statistical tools like ANOVA to account for inter-sample variability .

Q. What methodological strategies optimize synergy testing between this compound and lenalidomide?

Use a fixed-ratio design (e.g., Chou-Talalay method) to calculate combination indices (CI). Key steps:

- Pre-treat HMCLs with sub-IC50 doses of both agents.

- Measure apoptosis via caspase-3/7 activation assays.

- Validate synergism with Bliss independence or Loewe additivity models .

Q. How can researchers address discrepancies in FOXM1 suppression efficacy across this compound-treated cell lines?

Discrepancies may reflect:

- Baseline FOXM1 expression : Profile expression levels via qPCR or Western blot before treatment.

- Compensatory pathways : Co-inhibit PI3K/AKT or NF-κB to enhance FOXM1 loss. Use knockdown controls (e.g., siRNA) to isolate TOPK-specific effects .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s in vivo tumor reduction data?

- Mixed-effects models : Account for repeated measurements in longitudinal tumor volume data.

- Non-parametric tests : Use Wilcoxon signed-rank tests for non-normalized residuals.

- Survival analysis : Kaplan-Meier curves with log-rank tests for treatment vs. control cohorts .

Q. How should researchers validate this compound’s p53-independent mechanism?

- Isogenic cell lines : Compare p53-wildtype vs. p53-knockout/-mutant HMCLs.

- Transcriptomic profiling : RNA-seq to identify p53-independent pathways (e.g., FOXO3/CDKN1A axis).

- Functional assays : Measure apoptosis in p53-inhibited cells (e.g., using pifithrin-α) .

Q. Data Interpretation Challenges

Q. Why might this compound exhibit reduced efficacy in 3D spheroid models compared to monolayer cultures?

Potential factors:

- Drug penetration barriers : Use fluorescently labeled this compound to quantify intracellular uptake in spheroids.

- Microenvironmental resistance : Co-culture with bone marrow stromal cells to mimic in vivo conditions.

- Hypoxia : Assess HIF-1α levels and adapt dosing schedules .

Q. How to reconcile conflicting results in TOPK inhibition’s impact on NF-κB signaling?

Conflicting data may arise from:

Properties

IUPAC Name |

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLNMOJNONWOY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.